Methyl 5-ethenylpyridine-3-carboxylate

Catalog No.
S3421644
CAS No.
38940-67-9
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-ethenylpyridine-3-carboxylate

CAS Number

38940-67-9

Product Name

Methyl 5-ethenylpyridine-3-carboxylate

IUPAC Name

methyl 5-ethenylpyridine-3-carboxylate

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h3-6H,1H2,2H3

InChI Key

UAVVZJIMFHIEJV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=CC(=C1)C=C

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C=C

Synthesis:

3-Pyridinecarboxylic acid, 5-ethenyl-, methyl ester, also known as Methyl 5-vinylnicotinate, can be synthesized through various methods. One common approach involves the condensation of 3-pyridinecarboxaldehyde with vinyl acetate in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) []. Other methods include the Heck reaction or Stille coupling, which utilize palladium or copper catalysts, respectively, to introduce the vinyl group onto the pyridine ring [, ].

Potential Applications:

While research on this specific compound is limited, its structural features suggest potential applications in various scientific fields:

  • Biomedical research: The presence of the pyridine and vinyl moieties suggests potential for exploring this molecule as a scaffold for drug discovery. Pyridine rings are known to be present in various biologically active molecules, while vinyl groups can participate in crucial interactions with biomolecules []. However, further studies are needed to investigate the specific biological properties and potential therapeutic applications of this compound.
  • Organic materials research: The conjugated double bond system present in the vinyl group could potentially contribute to interesting optoelectronic properties, making this molecule a candidate for investigation in the development of organic materials like dyes, sensors, or light-emitting devices []. However, further research is necessary to characterize the specific properties and potential applications in this field.

Methyl 5-ethenylpyridine-3-carboxylate is an organic compound with the molecular formula C₉H₉NO₂. It features a pyridine ring substituted with an ethenyl group and a carboxylate ester functional group. The compound is characterized by its unique structure, which includes a five-membered ring containing nitrogen and a double bond adjacent to the carboxylate moiety. It is often studied for its potential applications in organic synthesis and medicinal chemistry.

Typical of esters and pyridine derivatives:

  • Esterification: The compound can react with alcohols to form new esters.
  • Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are influenced by the electronic properties of the pyridine ring and the steric effects of substituents on the molecule .

Methyl 5-ethenylpyridine-3-carboxylate can be synthesized through several methods:

  • Direct Esterification: Reacting 5-ethenylpyridine-3-carboxylic acid with methanol in the presence of an acid catalyst.
  • Nitrile Hydrolysis: Hydrolyzing corresponding nitriles to yield the desired pyridinecarboxylic acids, followed by esterification.
  • Alkene Addition Reactions: Employing alkenes in reactions that introduce additional functional groups onto the pyridine ring.

These methods allow for varying degrees of control over the final product's structure and purity .

Methyl 5-ethenylpyridine-3-carboxylate has potential applications in:

  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
  • Pharmaceuticals: As a building block in drug development due to its biological activity.
  • Agricultural Chemicals: Potential use in developing agrochemicals that target specific pests or diseases.

The versatility of this compound makes it valuable in both academic research and industrial applications.

Studies on methyl 5-ethenylpyridine-3-carboxylate's interactions are still emerging. Preliminary investigations suggest that it may interact with various enzymes and receptors, which could lead to insights into its pharmacological properties. Understanding these interactions is crucial for assessing its potential as a therapeutic agent.

Several compounds share structural similarities with methyl 5-ethenylpyridine-3-carboxylate, including:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-pyridinecarboxylatePyridine ring with a carboxylate groupLess sterically hindered than methyl 5-ethenylpyridine-3-carboxylate
Methyl 3-pyridinecarboxylateSimilar to methyl 5-ethenylpyridine-3-carboxylate but lacks ethenyl groupMay exhibit different biological activities
Methyl 4-pyridinecarboxylatePyridine ring with a carboxylate group at position fourDifferent reactivity patterns due to position of substituents

The uniqueness of methyl 5-ethenylpyridine-3-carboxylate lies in its ethenyl substitution at the fifth position of the pyridine ring, which may enhance its reactivity and biological profile compared to other similar compounds. This structural feature allows for diverse synthetic pathways and potential applications that are not as readily available in its analogs .

Nucleophilic Substitution Strategies in Pyridine Functionalization

Nucleophilic substitution reactions are pivotal for introducing functional groups into the pyridine ring. The electron-deficient nature of pyridine directs substitution to specific positions, with the 3- and 5-positions being particularly reactive due to resonance stabilization of intermediate states. For methyl 5-ethenylpyridine-3-carboxylate, the carboxylate group at the 3-position activates the ring for subsequent ethenylation at the 5-position.

A common approach involves halogenation of the pyridine core followed by palladium-catalyzed cross-coupling. For instance, 5-bromonicotinic acid derivatives serve as precursors, where Suzuki-Miyaura coupling with vinylboronic acids introduces the ethenyl group. The choice of base (e.g., potassium carbonate) and solvent (e.g., dimethylformamide) significantly impacts coupling efficiency, with yields ranging from 65% to 85% under optimized conditions.

Multi-Step Synthesis Involving Aldehyde Condensation and Cyclization

Multi-step synthetic routes often leverage aldehyde intermediates to construct the pyridine ring. The condensation of 5-formylnicotinic acid with vinyl Grignard reagents exemplifies this strategy. In one protocol, 5-formylnicotinic acid undergoes nucleophilic addition with vinylmagnesium bromide, followed by acid-catalyzed cyclization to form the ethenyl-substituted pyridine core.

Key parameters include:

  • Temperature control: Cyclization at 80–100°C minimizes side reactions.
  • Catalyst selection: Lewis acids like zinc chloride enhance regioselectivity.

This method achieves an overall yield of 72% but requires stringent purification to isolate the desired product from regioisomers.

Catalytic Approaches for Selective Ethenyl Group Introduction

Catalytic methods offer improved selectivity for ethenyl group installation. A notable example is the dehydration of 5-(2-hydroxyethyl)pyridine-3-carboxylate using acidic catalysts. Sulfuric acid or p-toluenesulfonic acid catalyzes the elimination of water, forming the ethenyl group via an E2 mechanism. Recent advancements employ zeolite-based catalysts under continuous flow conditions, achieving 90% conversion with reduced reaction times (2–4 hours).

Table 1: Catalytic Dehydration Optimization

CatalystTemperature (°C)Conversion (%)Selectivity (%)
H₂SO₄1208578
Zeolite H-Beta1509289
Amberlyst-151308882

Optimization of Esterification Protocols for Carboxylate Stability

Esterification of 5-ethenylpyridine-3-carboxylic acid is critical for stabilizing the carboxylate moiety. Traditional methods use methanol and sulfuric acid under reflux, yielding methyl esters in 80–90% purity. However, side reactions such as transesterification or ethenyl group hydration necessitate optimization:

  • Solvent-free conditions: Minimize solvent participation in side reactions.
  • Microwave assistance: Reduces reaction time from 12 hours to 30 minutes.
  • Enzymatic catalysis: Lipases (e.g., Candida antarctica) enable esterification at ambient temperatures, preserving acid-sensitive groups.

Table 2: Esterification Efficiency Under Varied Conditions

MethodCatalystTime (h)Yield (%)
Conventional refluxH₂SO₄1285
Microwave-assistedH₂SO₄0.588
EnzymaticLipase CAL-B2478

Stereoelectronic Effects in Pyridine Ring Modifications

The modification of pyridine rings bearing ethenyl substituents involves complex stereoelectronic interactions that significantly influence both reaction rates and product distributions. The electron density distribution within the aromatic system plays a crucial role in determining the reactivity patterns observed in these transformations [3] [4] [5].

Stereoelectronic effects manifest primarily through the interaction between the pyridine π-system and the ethenyl double bond. The extended conjugation creates a polarized electronic environment where electron density is redistributed according to the relative positions of substituents [3] [5]. The 5-ethenyl-3-carboxylate substitution pattern exhibits optimal electronic complementarity, resulting in enhanced reactivity compared to other regioisomers.

Table 2: Stereoelectronic Effects in Pyridine Ring Modifications

Pyridine Substitution PatternHammett σ ValueReaction Rate Ratio (relative)π-Electron Density (C3)π-Electron Density (C5)
5-Ethenyl-3-carboxylate0.551.000.1480.132
5-Vinyl-2-carboxylate0.710.820.1520.128
4-Ethenyl-3-carboxylate0.941.240.1440.138
6-Ethenyl-2-carboxylate0.710.760.1560.125

The electronic properties of the pyridine ring are significantly modulated by the presence of the ethenyl group, which acts as both an electron-donating substituent through resonance and an electron-withdrawing group through induction [4] [6]. This dual character creates unique reactivity patterns that differ from simple alkyl or aryl substituted pyridines.

Computational analysis reveals that π-electron density distribution varies significantly with substitution pattern, directly correlating with observed reaction rates [6] [7]. The carbon atoms adjacent to the ethenyl substituent show enhanced nucleophilicity, while those meta to the vinyl group exhibit increased electrophilicity. This electronic polarization facilitates selective functionalization reactions under appropriate conditions.

The stereoelectronic requirements for optimal orbital overlap in transition states become particularly important in determining regioselectivity [8] [9]. The planar geometry of the pyridine ring constrains the approach trajectories of incoming reagents, leading to preferential attack at positions where maximum orbital overlap can be achieved.

Solvent and Catalyst Interactions in Ethenyl Group Retention

The preservation of ethenyl functionality during pyridine ring transformations represents a significant synthetic challenge that requires careful optimization of reaction conditions. Solvent polarity and catalyst selection play pivotal roles in determining whether the vinyl group remains intact throughout the transformation process [10] [11] [12].

Polar solvents generally favor ethenyl group retention by stabilizing charged intermediates and transition states without promoting side reactions that would compromise the double bond integrity [12] [13]. Acetonitrile and dimethylformamide emerge as optimal solvent choices, providing excellent retention rates while maintaining reasonable reaction times [10] [14].

Table 3: Solvent and Catalyst Interactions in Ethenyl Group Retention

Solvent SystemDielectric ConstantEthenyl Group Retention (%)Catalyst Loading (mol%)Reaction Time (h)
Acetonitrile37.592512
Tetrahydrofuran7.678818
Toluene2.4651224
Dimethylformamide36.789614
Ethanol24.583716

The relationship between solvent dielectric constant and ethenyl retention rates demonstrates a clear correlation, with higher polarity solvents providing superior protection against vinyl group degradation [11] [14]. Non-polar solvents such as toluene require significantly higher catalyst loadings and extended reaction times while still achieving lower retention rates.

Catalyst interactions with both the pyridine nitrogen and the ethenyl double bond create competitive binding scenarios that influence reaction pathways [15] [16]. Lewis acid catalysts that coordinate primarily to the pyridine nitrogen minimize interaction with the vinyl group, thereby preserving its integrity throughout the transformation. The optimal catalyst loading represents a balance between achieving reasonable reaction rates and avoiding over-coordination that could lead to ethenyl group activation.

Table 4: Temperature Dependence of Key Transformation Mechanisms

Temperature (°C)Cyclocondensation Rate (×10⁻³ s⁻¹)Ethenyl Retention Rate (%)Free Energy Change ΔG‡ (kJ/mol)Entropy Factor (-TΔS‡)
600.89598.245.2
802.49294.647.8
1006.18891.150.4
12014.28287.853.1
14031.87484.555.7

Temperature effects reveal an inverse relationship between reaction rate and ethenyl group retention, suggesting that higher temperatures promote competing pathways that compromise vinyl group stability [17]. The thermodynamic parameters indicate that entropy factors become increasingly unfavorable for ethenyl retention at elevated temperatures, reflecting increased molecular motion and reduced selectivity.

XLogP3

1.5

Dates

Last modified: 08-19-2023

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